molecular formula C6H4N2S B2897144 4-Sulfanylpyridine-3-carbonitrile CAS No. 1517075-92-1

4-Sulfanylpyridine-3-carbonitrile

Cat. No.: B2897144
CAS No.: 1517075-92-1
M. Wt: 136.17
InChI Key: WIYHACNEAYWGCM-UHFFFAOYSA-N
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Description

4-Sulfanylpyridine-3-carbonitrile is an organic compound with the molecular formula C₆H₄N₂S. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . This compound is characterized by the presence of a sulfanyl group (-SH) attached to the pyridine ring at the 4-position and a nitrile group (-CN) at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanylpyridine-3-carbonitrile typically involves the introduction of the sulfanyl and nitrile groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a thiol reagent under basic conditions to introduce the sulfanyl group. The nitrile group can be introduced via a cyanation reaction using a suitable cyanating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often use metal-catalyzed reactions and may involve the use of protective groups to ensure selective functionalization of the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Sulfanylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Sulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sulfanylpyridine-3-carbonitrile is unique due to the specific positioning of the sulfanyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHACNEAYWGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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